4-fluoro-5-iodo-2-aminobenzoic acid synonyms and IUPAC name
4-fluoro-5-iodo-2-aminobenzoic acid synonyms and IUPAC name
Executive Summary
4-Fluoro-5-iodo-2-aminobenzoic acid (CAS: 231278-08-3) is a highly specialized halogenated anthranilic acid derivative serving as a critical scaffold in modern medicinal chemistry.[1] It functions primarily as a regioselective building block for the synthesis of fused heterocycles—most notably quinazolines and indoles —which are ubiquitous pharmacophores in kinase inhibitors (e.g., EGFR, HDAC6) and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of its nomenclature, physiochemical properties, validated synthesis protocols, and strategic applications in drug development.
Part 1: Nomenclature & Identification
Accurate identification is paramount in regulatory and synthetic contexts.[2] The compound is systematically named based on the benzoic acid priority group.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-Amino-4-fluoro-5-iodobenzoic acid |
| Common Synonyms | 4-Fluoro-5-iodoanthranilic acid; 2-Amino-4-fluoro-5-iodo-benzoic acid |
| CAS Registry Number | 231278-08-3 |
| Molecular Formula | C₇H₅FINO₂ |
| Molecular Weight | 281.02 g/mol |
| SMILES | Nc1cc(F)c(I)cc1C(=O)O |
Structural Logic
The numbering priority is dictated by the carboxylic acid group (C1).
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C1: Carboxyl (-COOH) - Highest priority.
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C2: Amino (-NH₂) - Ortho to carboxyl.
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C4: Fluoro (-F) - Para to carboxyl.
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C5: Iodo (-I) - Meta to carboxyl.
Critical Note on Isomers: Researchers frequently confuse this compound with 4-amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6). Verification of the amino group position relative to the carboxyl group is essential before initiating synthesis.
Part 2: Structural Analysis & Reactivity
The chemical utility of this scaffold stems from the distinct electronic and steric environments created by its substituents.
Electronic Push-Pull System
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2-Amino Group (+M Effect): Strongly activates the ring, directing electrophilic substitution to the C5 position (ortho to amino, para to fluoro). This explains why the iodine is installed at C5 during synthesis.
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4-Fluoro Group (-I Effect): Inductively withdraws electron density, modulating the pKa of the aniline nitrogen and increasing the metabolic stability of the final drug candidate.
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5-Iodo Group (Functional Handle): The iodine atom is a "soft" leaving group located in a sterically accessible position, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.
Reactivity Diagram
The following decision tree illustrates the strategic utility of the molecule in synthesis:
Figure 1: Synthetic divergence pathways. Pathway A is the standard route for generating kinase inhibitor scaffolds.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 4-fluoro-5-iodo-2-aminobenzoic acid is typically achieved via the regioselective electrophilic iodination of commercially available 2-amino-4-fluorobenzoic acid.
Validated Synthetic Route
Reaction: Electrophilic Aromatic Substitution (Iodination) Precursor: 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) Reagent: N-Iodosuccinimide (NIS) Solvent: Acetic Acid (AcOH)
Figure 2: Synthesis of the target compound via regioselective iodination.
Step-by-Step Protocol
Based on methodologies adapted from Patent WO2021252475A1 [1].
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Preparation: Charge a reaction vessel with 2-amino-4-fluorobenzoic acid (1.0 equiv) and glacial acetic acid (10 volumes).
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Addition: Add N-iodosuccinimide (NIS) (1.05 equiv) in a single portion.
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Note: Iodine monochloride (ICl) is an alternative, but NIS provides a cleaner profile with fewer oxidative side products.
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Reaction: Heat the mixture to 90°C and stir for 4 hours . Monitor consumption of starting material via LC-MS (Target [M+H]+ = 282.0).
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Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a chilled solution of sodium bisulfite (NaHSO₃) (0.4 equiv) in water to quench excess iodine.
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Isolation: A precipitate will form. Filter the solids and wash with cold water.
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Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.
Mechanism: The amino group at C2 activates the C5 position. The fluorine at C4 directs ortho to itself (C3 and C5), but C3 is sterically crowded between the amino and fluoro groups. Thus, C5 is the exclusive site of iodination.
Part 4: Applications in Drug Discovery[4][5]
This intermediate is a "privileged structure" in the design of targeted therapeutics, particularly for oncology and immunology.
HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) inhibitors often utilize a quinazoline core.[3] 4-Fluoro-5-iodo-2-aminobenzoic acid is cyclized with formamidine acetate to yield 7-fluoro-6-iodoquinazolin-4(3H)-one . The iodine at position 6 (derived from C5 of the acid) is then used to attach the "cap" group essential for HDAC selectivity [1].
VLA-4 Antagonists
In the development of integrin antagonists (e.g., for treating multiple sclerosis or Crohn's disease), this acid serves as a precursor to phenylalanine derivatives. The 5-iodo group allows for the attachment of biaryl systems that mimic the natural ligand of the VLA-4 receptor [2].
Kinase Inhibitor Scaffolds (EGFR/HER2)
The structural similarity to the core of Lapatinib (which uses a substituted quinazoline) makes this compound valuable for generating next-generation tyrosine kinase inhibitors. The fluorine atom enhances metabolic stability against oxidative defluorination, while the iodine allows modular synthesis of libraries [3].
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store in a cool, dry place away from light. Iodine-containing compounds can be light-sensitive and may degrade (discolor) upon prolonged exposure to UV light.
References
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Patent: WO2021252475A1. Quinazoline derivatives useful as selective HDAC6 inhibitors. (2021).
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Patent: EP2615087A2. Phenylalanine derivatives and their use as VLA-4 antagonists. (2013).
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Database: PubChem Compound Summary for CAS 231278-08-3.
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Database: ChemicalBook Entry for 2-Amino-4-fluoro-5-iodobenzoic acid.
